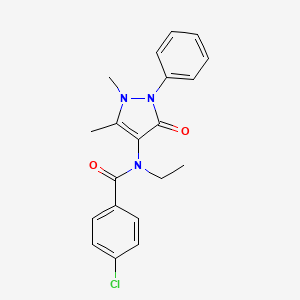

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide

Description

Historical Evolution of Antipyrine Derivative Research

Antipyrine, first synthesized by Ludwig Knorr in 1883, marked a pivotal moment in synthetic medicinal chemistry. As one of the earliest non-opioid analgesics, its antipyretic and anti-inflammatory properties dominated therapeutic use until the advent of aspirin and paracetamol. The structural simplicity of antipyrine—a pyrazolone core with methyl and phenyl substituents—facilitated early explorations into derivative synthesis. By the mid-20th century, researchers began systematically modifying its scaffold to enhance efficacy and reduce toxicity.

Key milestones include:

- 1950s : Introduction of aminophenazone, which exhibited improved solubility and metabolic stability.

- 1980s : Development of propyphenazone, emphasizing selective cyclooxygenase (COX) inhibition.

- 2000s–Present : Integration of hybrid architectures, such as benzamide and morpholinoethyl groups, to target diverse biological pathways.

The evolution from simple analogs to multifunctional derivatives like 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide reflects a shift toward precision pharmacology. Contemporary strategies leverage computational modeling and structure-activity relationship (SAR) studies to optimize interactions with enzymes such as COX-1 and COX-2.

Role of this compound in Modern Drug Discovery

This compound exemplifies the strategic fusion of antipyrine’s pyrazolone core with a benzamide moiety, enhancing its pharmacological profile. Critical structural attributes include:

Recent studies highlight its utility as a synthetic intermediate for anticancer and antimicrobial agents. For instance, pyrazole derivatives bearing chloro and benzamide groups demonstrate potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. Additionally, its morpholinoethyl analogs exhibit enhanced blood-brain barrier penetration, suggesting potential applications in neurodegenerative disorders.

Research Objectives in Structural Optimization and Therapeutic Targeting

Ongoing investigations prioritize three objectives:

- Enhancing Bioavailability : Modifying the ethylbenzamide group to improve aqueous solubility while retaining affinity for COX isoforms.

- Selective Enzyme Inhibition : Designing analogs with differential activity against COX-2 over COX-1 to mitigate gastrointestinal toxicity.

- Expanding Therapeutic Indications : Evaluating efficacy in oncology (e.g., tyrosine kinase inhibition) and infectious diseases (e.g., multidrug-resistant bacteria).

A recent synthesis protocol for this compound utilizes fluorite-catalyzed condensation, achieving yields exceeding 90% under mild conditions. Computational analyses via Molinspiration software validate adherence to Lipinski’s rule of five, confirming drug-like properties.

Properties

CAS No. |

15166-17-3 |

|---|---|

Molecular Formula |

C20H20ClN3O2 |

Molecular Weight |

369.8 g/mol |

IUPAC Name |

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide |

InChI |

InChI=1S/C20H20ClN3O2/c1-4-23(19(25)15-10-12-16(21)13-11-15)18-14(2)22(3)24(20(18)26)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3 |

InChI Key |

FNQVEEGAVUPKDF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazolone Intermediate

- The 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety is typically synthesized via cyclization of hydrazines with β-ketoesters or diketones.

- For example, phenylhydrazine reacts with ethyl acetoacetate derivatives under acidic or neutral conditions to yield the pyrazolone ring system.

- Methyl groups at positions 1 and 5 can be introduced by using methyl-substituted precursors or via methylation steps post-ring formation.

Preparation of 4-Chlorobenzoyl Chloride

- 4-Chlorobenzoyl chloride is commercially available or can be synthesized by chlorination of 4-chlorobenzoic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- This acid chloride serves as the acylating agent for amide bond formation.

Formation of the Amide Bond

- The key step is the reaction of the pyrazolone amine with 4-chlorobenzoyl chloride.

- This is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to control reactivity.

- A base such as triethylamine or pyridine is added to neutralize the released HCl and drive the reaction to completion.

- The reaction yields the benzamide intermediate with the pyrazolone moiety attached to the nitrogen.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phenylhydrazine + ethyl acetoacetate derivative | Acidic or neutral, reflux | 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl amine |

| 2 | 4-chlorobenzoic acid + SOCl2 | Reflux, inert atmosphere | 4-chlorobenzoyl chloride |

| 3 | Pyrazolone amine + 4-chlorobenzoyl chloride + Et3N | 0–5 °C, inert solvent | 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |

| 4 | Amide + ethyl bromide + base | Room temp or reflux, solvent | 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide |

Research Findings and Optimization Notes

- Yield optimization: The amide bond formation step is critical; low temperatures and slow addition of acid chloride improve yields and reduce side products.

- Purification: Crystallization or chromatographic methods are used to purify the final compound.

- Solvent choice: Dichloromethane and THF are preferred for their inertness and solubility properties.

- Base selection: Triethylamine is commonly used to scavenge HCl; pyridine may also act as a catalyst.

- Safety: Handling acid chlorides requires anhydrous conditions and proper ventilation due to corrosive HCl release.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Expected Yield (%) |

|---|---|---|---|---|

| 1 | Pyrazolone formation | Phenylhydrazine + β-ketoester, reflux | Control methylation positions | 70–85 |

| 2 | Acid chloride synthesis | 4-chlorobenzoic acid + SOCl2, reflux | Anhydrous conditions required | 90–95 |

| 3 | Amide coupling | Pyrazolone amine + acid chloride + Et3N, 0–5 °C | Slow addition, inert solvent | 75–90 |

| 4 | N-ethylation | Amide + ethyl bromide + base, room temp | Avoid over-alkylation | 60–80 |

Chemical Reactions Analysis

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide has demonstrated efficacy against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .

Analgesic and Anti-inflammatory Properties

This compound has also been evaluated for its analgesic and anti-inflammatory effects. In animal models, it has been shown to reduce pain responses and inflammation markers significantly. The underlying mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Agricultural Applications

Pesticidal Activity

The compound exhibits promising pesticidal activity against a range of agricultural pests. Its efficacy as an insecticide has been attributed to its ability to disrupt the nervous system of target insects. Field trials have confirmed its effectiveness in controlling pest populations while minimizing harm to beneficial insects .

Herbicide Potential

In addition to its insecticidal properties, there is ongoing research into the herbicidal capabilities of this compound. Preliminary studies suggest that it may inhibit specific plant growth pathways, making it a candidate for further development as a selective herbicide .

Materials Science

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored to enhance material properties. Research indicates that this compound can improve thermal stability and mechanical strength in composite materials, making it suitable for applications in packaging and construction .

Data Summary

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) () provide a critical comparison:

Key Observations :

N-Substituted Pyrazole Acetamides

Compounds like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide () highlight structural and crystallographic differences:

- Substituent Effects: The dichlorophenyl group in increases molecular planarity (dihedral angle: 48.45° between pyrazole and aryl rings) compared to the target compound’s mono-chloro and N-ethyl groups, which likely introduce greater torsional strain .

- Hydrogen Bonding : Both compounds exhibit N–H⋯O interactions, but the target compound’s ethyl group may disrupt R$_2$$^2$(10) motifs observed in , altering crystal packing .

Benzamide Derivatives with Heterocyclic Cores

- N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide (): Lacks the chloro and ethyl groups of the target compound. The absence of these substituents reduces lipophilicity (logP) and may limit biological membrane permeability .

- Such changes could shift activity from anti-inflammatory (pyrazole) to kinase inhibition (imidazopyridine) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid moiety. A typical protocol involves reacting 4-chlorobenzoic acid derivatives with 4-aminoantipyrine analogs in dichloromethane under controlled temperatures (e.g., 273 K) with triethylamine as a base . Key parameters include stoichiometric ratios, solvent polarity, and reaction time (3–6 hours). Post-synthesis purification often employs recrystallization from methylene chloride .

Q. How can X-ray crystallography be utilized to resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals critical structural details, such as dihedral angles between aromatic rings (e.g., 37.4–67.0° for pyrazole-phenyl twists) and hydrogen-bonding patterns (N–H⋯O and C–H⋯O interactions). These interactions stabilize the crystal lattice, forming R₂²(10) motifs . Sample preparation requires slow evaporation of solvent to grow high-quality crystals. Refinement software (e.g., SHELX) is used to analyze bond lengths and angles, with validation against databases like the Cambridge Structural Database .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for pyrazole-acetamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. insecticidal efficacy) may arise from structural variations (e.g., substituent electronegativity) or assay conditions. Systematic structure-activity relationship (SAR) studies should:

- Compare derivatives with controlled modifications (e.g., chloro vs. nitro groups).

- Standardize in vitro assays (e.g., MIC for antifungal testing, enzyme inhibition kinetics).

- Validate results across multiple cell lines or organisms to account for species-specific responses .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as amide bond formation or hydrolysis, by analyzing transition states and activation energies. Quantum mechanical/molecular mechanical (QM/MM) methods assess solvation effects . For stability prediction, molecular dynamics (MD) simulations track degradation under thermal stress (e.g., 298–473 K). Software like Gaussian or ORCA is recommended for electronic structure analysis .

Q. How does the rotational flexibility of the amide group influence the compound’s physicochemical properties and ligand-receptor binding?

- Methodological Answer : Anti-periplanar conformations (torsion angles ~177.5°) optimize hydrogen-bonding potential, enhancing solubility and binding to targets like enzymes or receptors . Nuclear Overhauser effect (NOE) NMR or variable-temperature studies quantify rotational barriers. For drug design, rigid analogs (e.g., cyclized derivatives) may improve selectivity by reducing entropic penalties during binding .

Q. What advanced analytical techniques are recommended for detecting and quantifying byproducts during synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identify trace impurities (e.g., unreacted precursors or EDC adducts). Quantitative ¹H-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) measures purity. For chiral byproducts, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.